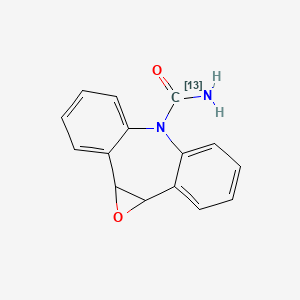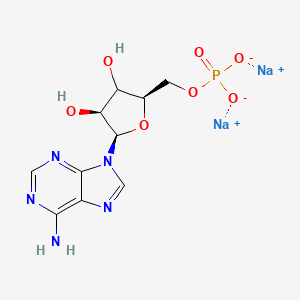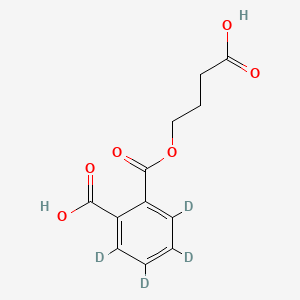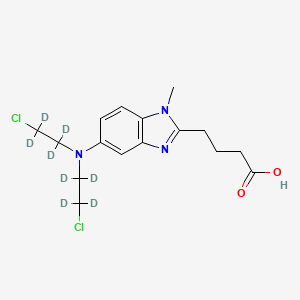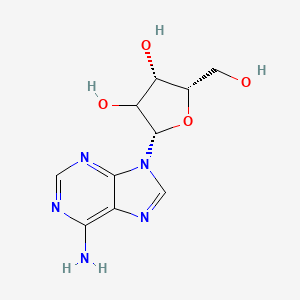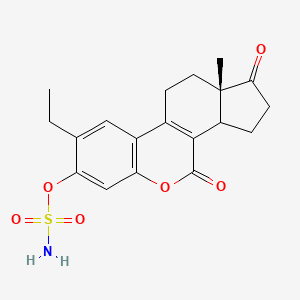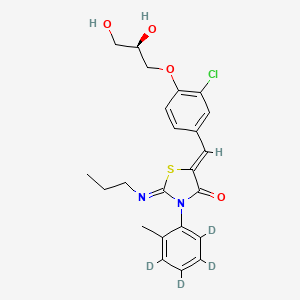
Ponesimod-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ponesimod-d4 is a deuterated form of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Ponesimod is primarily used for the treatment of relapsing forms of multiple sclerosis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of the parent compound due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ponesimod-d4 involves the incorporation of deuterium atoms into the Ponesimod molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Ponesimod can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Ponesimod-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of this compound.
Scientific Research Applications
Ponesimod-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Its applications include:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Ponesimod.
Metabolite Identification: Identifying and quantifying metabolites of Ponesimod in biological samples.
Drug Interaction Studies: Investigating potential interactions between Ponesimod and other drugs.
Biological Research: Understanding the biological pathways and mechanisms involved in the action of Ponesimod.
Mechanism of Action
Ponesimod-d4, like Ponesimod, exerts its effects by modulating the sphingosine-1-phosphate receptor 1 (S1P1). This receptor plays a crucial role in regulating lymphocyte trafficking. By binding to S1P1, this compound prevents lymphocytes from egressing from lymph nodes, thereby reducing their presence in peripheral blood and limiting their migration to sites of inflammation .
Comparison with Similar Compounds
Ponesimod-d4 is compared with other S1P1 modulators such as:
Fingolimod: A non-selective S1P receptor modulator with a longer half-life and slower elimination compared to Ponesimod.
Ozanimod: A selective S1P1 and S1P5 modulator used for treating multiple sclerosis.
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by offering more stable and traceable isotopic labeling.
Properties
Molecular Formula |
C23H25ClN2O4S |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-2-propylimino-3-(2,3,4,5-tetradeuterio-6-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1/i4D,5D,6D,7D |
InChI Key |
LPAUOXUZGSBGDU-JYHCKPPASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC[C@@H](CO)O)Cl)/SC2=NCCC)[2H])[2H] |
Canonical SMILES |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
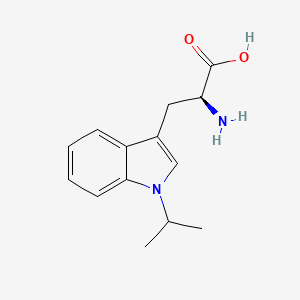
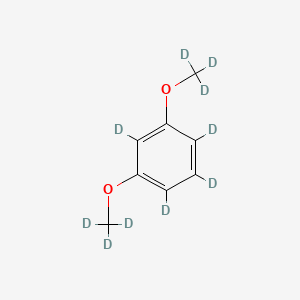

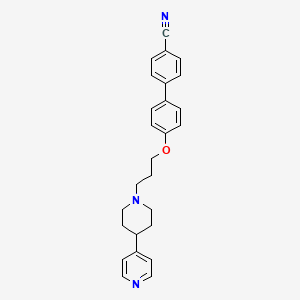
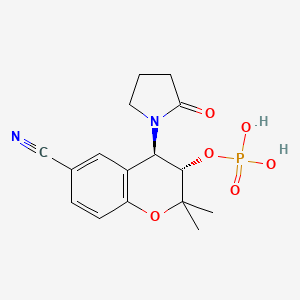
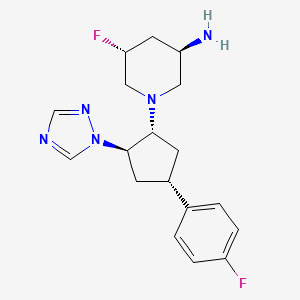
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
